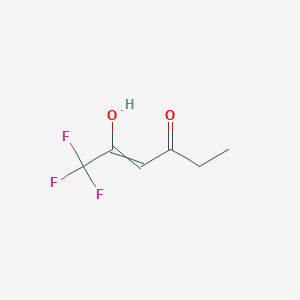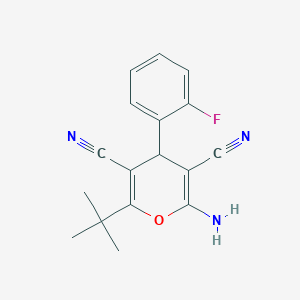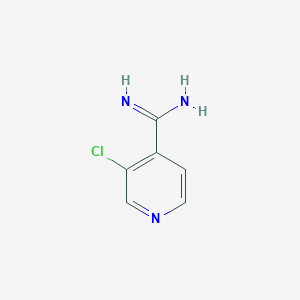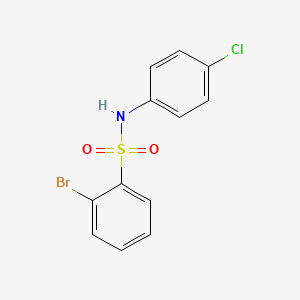
5-Methoxy-2-(phenylcarbonyl)phenyl 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-(phenylcarbonyl)phenyl 4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a methoxy group, a phenylcarbonyl group, and a nitrobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(phenylcarbonyl)phenyl 4-nitrobenzoate typically involves multi-step organic reactions. One common method is the esterification reaction between 5-methoxy-2-(phenylcarbonyl)phenol and 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-2-(phenylcarbonyl)phenyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxycarbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylcarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 5-methoxy-2-(methoxycarbonyl)phenyl 4-nitrobenzoate.
Reduction: Formation of 5-methoxy-2-(phenylcarbonyl)phenyl 4-aminobenzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Methoxy-2-(phenylcarbonyl)phenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-(phenylcarbonyl)phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylcarbonyl group can also participate in interactions with proteins and enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methoxy-2-(methoxycarbonyl)phenyl 4-nitrobenzoate
- 5-Methoxy-2-(phenylcarbonyl)phenyl 4-aminobenzoate
- 2-Methoxy-5-(methoxycarbonyl)phenylboronic acid
Uniqueness
5-Methoxy-2-(phenylcarbonyl)phenyl 4-nitrobenzoate is unique due to the presence of both a methoxy group and a nitrobenzoate moiety, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C21H15NO6 |
|---|---|
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
(2-benzoyl-5-methoxyphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C21H15NO6/c1-27-17-11-12-18(20(23)14-5-3-2-4-6-14)19(13-17)28-21(24)15-7-9-16(10-8-15)22(25)26/h2-13H,1H3 |
Clave InChI |
QORSGBRAYKYAAK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4E)-2-(1,3-benzothiazol-2-yl)-4-({[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}methylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12447912.png)
![1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine](/img/structure/B12447913.png)

![N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12447917.png)
![2-[(diphenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12447918.png)
![2-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B12447921.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B12447933.png)



![2-(3-methylphenoxy)-N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B12447974.png)

![8-bromo-2-(4-ethoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B12447992.png)
